2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid
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Overview
Description
2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,2,2-trichloroethyl chloroformate with 3-methylphenylamine to form an intermediate, which is then further reacted with benzoic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The trichloro and carbamothioyl groups play a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,2,2-Trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbamothioyl}amino)benzoic acid
- 2-{[(2,2,2-Trichloro-1-{[(2,2-dimethylpropionyl)amino}ethyl)amino]carbamothioyl]amino}benzoic acid
- 2-{[(2,2,2-Trichloro-1-{[(propionylamino)ethyl)amino]carbamothioyl]amino}benzoic acid
Uniqueness
The uniqueness of 2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16Cl3N3O3S |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl3N3O3S/c1-10-5-4-6-11(9-10)14(25)23-16(18(19,20)21)24-17(28)22-13-8-3-2-7-12(13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28) |
InChI Key |
CAAQAQBVYIRBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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